2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole
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Overview
Description
2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethoxy substituents Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the condensation of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide or difluoromethyl sulfone under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The ethoxy group can modulate the compound’s solubility and permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)benzo[d]oxazole: Lacks the ethoxy group, which may affect its solubility and biological activity.
4-Ethoxybenzo[d]oxazole: Lacks the difluoromethyl group, which may reduce its binding affinity and selectivity.
2-(Trifluoromethyl)-4-ethoxybenzo[d]oxazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its chemical properties and biological activities.
Uniqueness
2-(Difluoromethyl)-4-ethoxybenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethoxy groups, which together enhance its chemical stability, binding affinity, and overall biological activity. This combination of substituents makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C10H9F2NO2 |
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Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-14-6-4-3-5-7-8(6)13-10(15-7)9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
NRCZKWDEJAFGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C(F)F |
Origin of Product |
United States |
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